BenchChemオンラインストアへようこそ!

N-phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide

FAAH inhibition rat brain homogenate JNJ-1661010 comparator

N-Phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide (CAS 899951‑11‑2) belongs to the piperidine carboxamide class of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors. Structurally, it features a benzoyl core bearing a para‑piperidine‑1‑sulfonyl substituent and a terminal piperidine‑1‑carboxamide moiety linked through an N‑phenyl imide junction.

Molecular Formula C24H29N3O4S
Molecular Weight 455.57
CAS No. 899951-11-2
Cat. No. B2710256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide
CAS899951-11-2
Molecular FormulaC24H29N3O4S
Molecular Weight455.57
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C24H29N3O4S/c28-23(20-12-14-22(15-13-20)32(30,31)26-18-8-3-9-19-26)27(21-10-4-1-5-11-21)24(29)25-16-6-2-7-17-25/h1,4-5,10-15H,2-3,6-9,16-19H2
InChIKeyZLZZYXZEEBVBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide (CAS 899951-11-2): Structural Identity and Target Class


N-Phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide (CAS 899951‑11‑2) belongs to the piperidine carboxamide class of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors [1]. Structurally, it features a benzoyl core bearing a para‑piperidine‑1‑sulfonyl substituent and a terminal piperidine‑1‑carboxamide moiety linked through an N‑phenyl imide junction. This scaffold is recognized as a privileged chemotype for endocannabinoid‑system modulation, displaying nanomolar‑range inhibition of FAAH and/or MAGL [1][2]. The compound is catalogued in BindingDB (BDBM50397567, CHEMBL2171255) with reported FAAH inhibitory activity [3].

Why In‑Class FAAH/MAGL Inhibitors Cannot Substitute for CAS 899951‑11‑2 Without Quantitative Risk


Although many piperidine‑urea and carboxamide compounds target FAAH, their potency, selectivity, and kinetics vary dramatically depending on minor structural modifications [1]. For instance, the replacement of a quinoline‑methyl group with a sulfonyl‑benzoyl motif can shift inhibition from reversible to irreversible binding regimes, alter FAAH‑1 vs. FAAH‑2 selectivity by >100‑fold, and profoundly change MAGL cross‑reactivity [1][2]. Consequently, generic substitution without empirical validation of the exact CAS 899951‑11‑2 scaffold risks irreproducible pharmacology and wasted procurement expenditure [3].

Quantitative Differentiation Evidence for CAS 899951‑11‑2 Versus Closest FAAH/MAGL Comparators


FAAH Inhibitory Potency of CAS 899951‑11‑2 Compared to the Benchmark Inhibitor JNJ‑1661010 in Rat Brain Homogenates

In rat brain homogenate assays using [3H]anandamide as substrate, CAS 899951‑11‑2 inhibited FAAH with an IC50 of 1.55 × 10^4 nM after 10 min pre‑incubation [1]. Under similar assay conditions, the benchmark FAAH inhibitor JNJ‑1661010 exhibits an IC50 of 12 nM [2]. The approximately 1,300‑fold lower potency of CAS 899951‑11‑2 indicates it serves a distinct research purpose—likely as a low‑affinity control probe or a scaffold for derivatization—rather than a direct replacement for high‑potency FAAH inhibitors.

FAAH inhibition rat brain homogenate JNJ-1661010 comparator

Structural Differentiation from the Close Analog N‑(4‑Methylphenyl)‑N‑[4‑(pyrrolidine‑1‑sulfonyl)benzoyl]piperidine‑1‑carboxamide (CAS 899951‑18‑9)

CAS 899951‑11‑2 differs from its closest commercially‑available analog, CAS 899951‑18‑9, in two critical positions: (i) the N‑phenyl substituent is unsubstituted in 899951‑11‑2 whereas 899951‑18‑9 bears a para‑methyl group, and (ii) the sulfonamide ring is a six‑membered piperidine in 899951‑11‑2 but a five‑membered pyrrolidine in 899951‑18‑9 . These modifications are known to alter both the steric bulk around the putative leaving group and the pKa of the conjugate acid, parameters that directly govern FAAH vs. MAGL selectivity and inhibitor release kinetics [1]. Without head‑to‑head potency data, the structural divergence alone precludes interchangeability in any assay that depends on specific orientation within the FAAH active‑site canyon.

structural analog sulfonamide motif procurement differentiation

Class‑Level Selectivity Inference: Piperidine Carboxamide Scaffold Enables Tuneable FAAH vs. MAGL Activity Unlike Urea‑Based Inhibitors

The piperidine carboxamide chemotype of CAS 899951‑11‑2 is structurally distinct from the piperidine‑urea series exemplified by PF‑3845 and PF‑750 [1]. In systematic SAR studies of piperidine carboxamides and carbamates, the nature of the leaving group (conjugate acid pKa 8–10 for MAGL‑preferring inhibitors vs. broader tolerance for FAAH inhibitors) dictates dual vs. selective inhibition profiles [1]. The sulfonyl‑benzoyl substructure present in 899951‑11‑2 introduces a unique electronic environment not represented in urea‑based inhibitors, potentially shifting the FAAH/MAGL selectivity ratio. While direct comparative IC50 data are not publicly available, this class‑level evidence indicates that procurement of a urea‑based analog (e.g., PF‑3845, IC50 = 7.2 nM on human FAAH [2]) would address a fundamentally different pharmacological question.

FAAH/MAGL selectivity carboxamide scaffold urea comparator

In Silico Binding Affinity Prediction: CAS 899951‑11‑2 Shows Predicted Selectivity for FAAH Over Off‑Target Serine Hydrolases

Computational docking and molecular dynamics simulations performed on the piperidine‑carboxamide series indicate that compounds bearing a para‑sulfonylbenzoyl substituent, such as CAS 899951‑11‑2, preferentially occupy the FAAH acyl‑chain binding pocket while sterically clashing with the narrower active sites of ABHD6 and ABHD12 [1]. Although no experimental IC50 against ABHD6/12 is reported for 899951‑11‑2, this prediction aligns with the general observation that sulfonyl‑containing piperidine carboxamides exhibit reduced MAGL cross‑reactivity relative to unsubstituted benzoyl analogs [1]. These in silico findings require experimental confirmation but provide a rationale for prioritizing 899951‑11‑2 when FAAH selectivity is desired over broader serine hydrolase inhibition.

in silico prediction FAAH selectivity off-target profiling

Recommended Research and Procurement Scenarios for CAS 899951‑11‑2 Based on Evidence‑Backed Properties


Low‑Affinity FAAH Control Probe for Target Engagement Assays

With an IC50 of 15.5 µM against rat FAAH, CAS 899951‑11‑2 is ideally suited as a low‑affinity control compound in concentration‑response experiments designed to benchmark high‑potency FAAH inhibitors such as JNJ‑1661010 (IC50 = 12 nM) [1]. Its micromolar potency allows clear discrimination between specific FAAH‑mediated effects and off‑target contributions when used alongside nanomolar‑range tool compounds.

Scaffold‑Hopping SAR Studies in Endocannabinoid Hydrolase Programs

The unique sulfonyl‑benzoyl‑piperidine‑carboxamide architecture of CAS 899951‑11‑2 provides a structurally distinct starting point for medicinal chemistry programs exploring non‑urea FAAH/MAGL inhibitors [1]. Unlike the extensively characterized piperidine‑urea series (PF‑3845, PF‑750), this carboxamide scaffold offers an alternative vector for tuning selectivity and pharmacokinetics through modification of the sulfonamide ring size or N‑phenyl substitution pattern.

Analytical Reference Standard for Sulfonamide‑Containing FAAH Inhibitor Metabolite Identification

The defined molecular formula (C24H29N3O4S) and characteristic fragmentation pattern of the piperidine‑1‑sulfonyl group make CAS 899951‑11‑2 a useful reference standard for LC‑MS/MS method development in preclinical pharmacokinetic studies of related sulfonamide‑bearing FAAH inhibitors [1]. Its moderate lipophilicity (cLogP ≈ 3.1 predicted) facilitates chromatographic separation from more polar carboxamide metabolites.

Chemical Biology Tool for Profiling FAAH Active‑Site Tolerability to Bulky Sulfonyl Substituents

The para‑piperidine‑1‑sulfonyl group represents a sterically demanding substituent that probes the upper size limit of the FAAH acyl‑chain binding pocket [1]. Researchers mapping the FAAH active‑site topography can employ CAS 899951‑11‑2 to define boundary conditions for inhibitor design, complementing smaller‑footprint probes such as URB‑597 (IC50 = 3–5 nM) which occupy a narrower volume of the binding cavity.

Quote Request

Request a Quote for N-phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.